

# What is the CAS number for Kaempferol 3,4',7-triacetate?

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Kaempferol 3,4',7-triacetate

Cat. No.: B1387637

[Get Quote](#)

## Kaempferol 3,4',7-triacetate: A Technical Overview

CAS Number: 143724-69-0

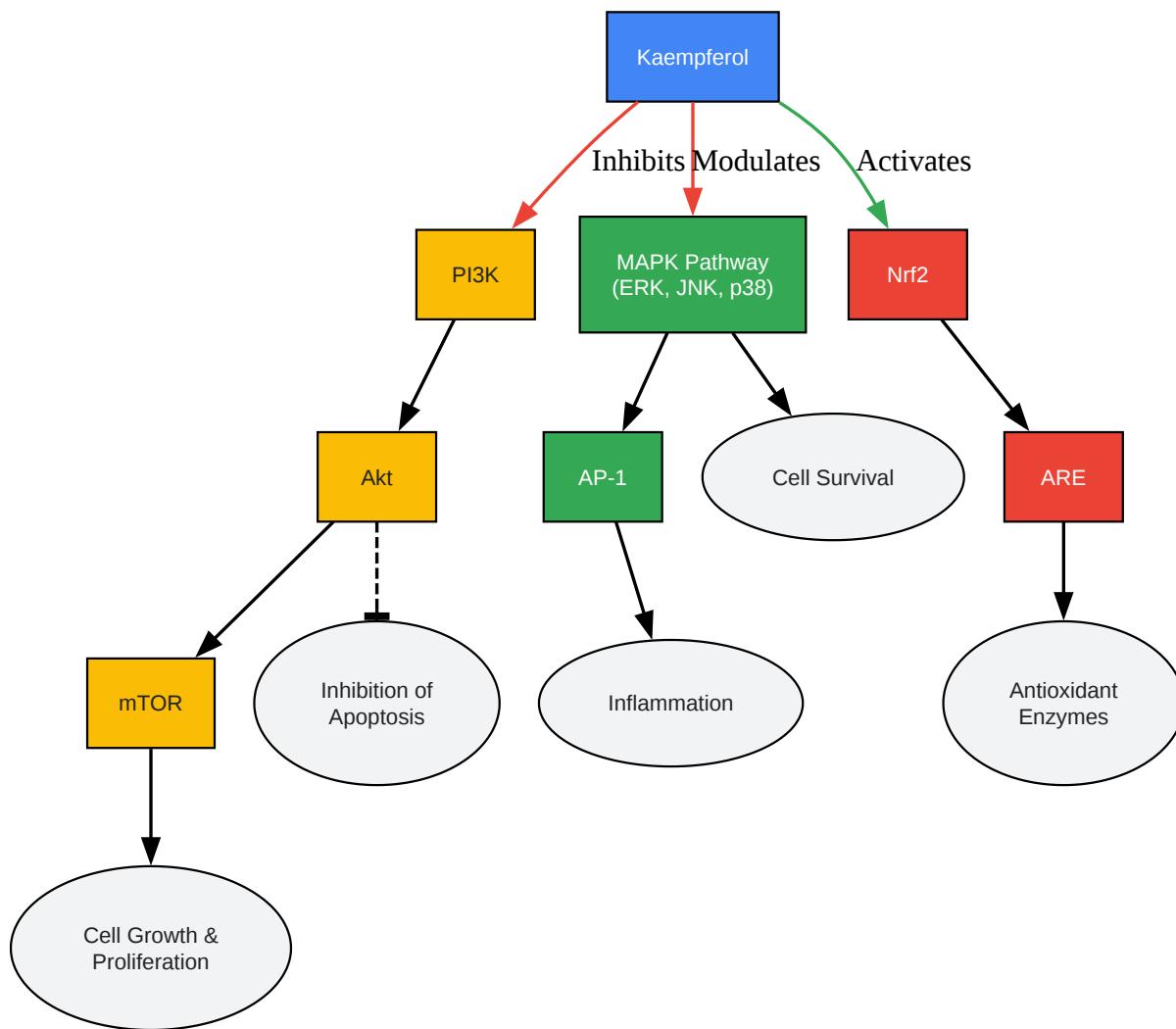
This technical guide provides a comprehensive overview of **Kaempferol 3,4',7-triacetate**, a natural flavonoid derivative. While specific research on this triacetate form is limited, this document leverages the extensive data available for its parent compound, kaempferol, to provide insights into its potential biological activities, mechanisms of action, and experimental considerations for researchers, scientists, and drug development professionals.

## Chemical and Physical Properties

A summary of the key chemical and physical properties of **Kaempferol 3,4',7-triacetate** is presented below.

| Property          | Value                                                                | Source                                                                                              |
|-------------------|----------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------|
| CAS Number        | 143724-69-0                                                          | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> |
| Molecular Formula | C <sub>21</sub> H <sub>16</sub> O <sub>9</sub>                       | <a href="#">[1]</a>                                                                                 |
| Molecular Weight  | 412.35 g/mol                                                         | <a href="#">[1]</a>                                                                                 |
| Appearance        | Yellow crystalline solid (for Kaempferol)                            |                                                                                                     |
| Solubility        | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | <a href="#">[3]</a>                                                                                 |
| Natural Sources   | Bud exudate of Gardenia urvillei and Gardenia oudiepe                | <a href="#">[1]</a>                                                                                 |

## Biological Activities and Therapeutic Potential


Kaempferol, the parent compound of **Kaempferol 3,4',7-triacetate**, is a well-studied flavonoid with a broad spectrum of biological activities. It is anticipated that the triacetate derivative may exhibit similar, albeit potentially modified, properties. The primary activities of kaempferol include:

- **Anticancer Activity:** Kaempferol has demonstrated cytotoxic effects against various cancer cell lines, including breast, lung, pancreatic, and head and neck cancers. It can induce apoptosis, inhibit cell proliferation and migration, and sensitize cancer cells to conventional chemotherapeutic agents like cisplatin.
- **Anti-inflammatory Activity:** Kaempferol exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF- $\alpha$ ), and interleukin-6 (IL-6). It can modulate key inflammatory signaling pathways like NF- $\kappa$ B and MAPK.
- **Antioxidant Activity:** As a flavonoid, kaempferol is a powerful antioxidant, capable of scavenging free radicals and reducing oxidative stress, which is implicated in numerous chronic diseases.

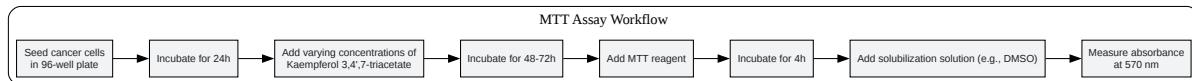
- Neuroprotective Effects: Studies suggest that kaempferol may protect neuronal cells from oxidative stress and inflammation, indicating its potential in the management of neurodegenerative diseases.

## Signaling Pathways

The biological effects of kaempferol are mediated through its interaction with various cellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for the development of targeted therapies.



[Click to download full resolution via product page](#)


Caption: Key signaling pathways modulated by Kaempferol.

## Experimental Protocols

This section outlines general methodologies for investigating the biological activities of compounds like **Kaempferol 3,4',7-triacetate**. These protocols are based on standard assays used for the parent compound, kaempferol.

### In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess the effect of a compound on the viability of cancer cell lines.

[Click to download full resolution via product page](#)

Caption: Workflow for MTT-based cell viability assay.

Methodology:

- Cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to attach overnight.
- The cells are then treated with various concentrations of **Kaempferol 3,4',7-triacetate** (typically ranging from 1 to 100  $\mu$ M) and a vehicle control (e.g., DMSO).
- After a 48-72 hour incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for the formation of formazan crystals.

- The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
- The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

## Anti-inflammatory Activity (Nitric Oxide Assay)

This assay measures the ability of a compound to inhibit the production of nitric oxide in stimulated macrophages.

Methodology:

- Macrophage cells (e.g., RAW 264.7) are seeded in a 96-well plate.
- The cells are pre-treated with different concentrations of **Kaempferol 3,4',7-triacetate** for 1-2 hours.
- Inflammation is induced by adding lipopolysaccharide (LPS).
- After 24 hours of incubation, the culture supernatant is collected.
- The amount of nitric oxide is quantified using the Griess reagent, which measures the nitrite concentration.
- Absorbance is read at 540 nm, and the percentage of NO inhibition is calculated compared to the LPS-stimulated control.

## Quantitative Data Summary

The following tables summarize quantitative data for the parent compound, kaempferol, from various in vitro studies. It is important to note that these values may not be directly transferable to **Kaempferol 3,4',7-triacetate**.

Table 1: IC50 Values of Kaempferol in Various Cancer Cell Lines

| Cell Line | Cancer Type          | IC50 (μM) |
|-----------|----------------------|-----------|
| MCF-7     | Breast Cancer        | ~25-50    |
| A549      | Lung Cancer          | ~30-60    |
| Panc-1    | Pancreatic Cancer    | ~20-40    |
| SCC-40    | Head and Neck Cancer | ~15-30    |

Table 2: Inhibition of Inflammatory Markers by Kaempferol

| Cell Line | Stimulant | Marker            | Inhibition (%) at 20 μM |
|-----------|-----------|-------------------|-------------------------|
| RAW 264.7 | LPS       | Nitric Oxide (NO) | ~50-70%                 |
| RAW 264.7 | LPS       | TNF-α             | ~40-60%                 |
| RAW 264.7 | LPS       | IL-6              | ~30-50%                 |

## Conclusion

**Kaempferol 3,4',7-triacetate**, with the CAS number 143724-69-0, is a derivative of the well-researched flavonoid, kaempferol. While direct experimental data on the triacetate form is scarce, the extensive body of research on kaempferol provides a strong foundation for predicting its potential as a bioactive compound with anticancer, anti-inflammatory, and antioxidant properties. The information and protocols presented in this guide are intended to serve as a starting point for researchers and drug development professionals interested in exploring the therapeutic potential of this and related compounds. Further investigation is warranted to elucidate the specific biological activities and mechanisms of action of **Kaempferol 3,4',7-triacetate**.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. ijcmas.com [ijcmas.com]
- 4. Effects and Mechanisms of Kaempferol in the Management of Cancers through Modulation of Inflammation and Signal Transduction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [What is the CAS number for Kaempferol 3,4',7-triacetate?]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1387637#what-is-the-cas-number-for-kaempferol-3-4-7-triacetate>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)